(E)-N-(4-(3-(4-(二甲氨基)苯基)丙烯酰基)苯基)甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound LM-021 is a novel synthetic coumarin-chalcone derivative . It has been studied for its effects on Alzheimer’s disease (AD), a neurodegenerative disorder characterized by the accumulation of misfolded Aβ and tau proteins .
Molecular Structure Analysis
The molecular structure of LM-021 includes a coumarin-chalcone derivative, which is a complex organic compound . The exact structure analysis was not found in the available resources.科学研究应用
癌症治疗的治疗潜力
甲磺酰胺衍生物,尤其是 4'-(9-吖啶氨基)甲磺酰-m-苯甲醚 (AMSA),已在临床试验的各个阶段中评估了其抗肿瘤活性。例如,AMSA 已显示出对难治性成人急性白血病的显着活性,一些患者达到完全缓解。这突显了其作为癌症治疗中有价值的治疗剂的潜力,特别是对于那些对传统疗法(如阿糖胞苷和蒽环类药物)没有反应的个体,表明这些药物和 AMSA 之间缺乏交叉耐药性 (Legha 等,1980).
药理特性和代谢
已研究 AMSA 和类似化合物的药代动力学,以了解它们在人体中的吸收、分布、代谢和排泄。使用标记化合物研究阿昔单抗(AMSA 的另一个名称)的临床药理学,提供了对其血浆半衰期的见解,表明肝脏代谢和胆汁排泄是药物消除的重要途径。这些研究对于优化给药方案以最大程度地减少毒性同时最大程度地提高治疗效果至关重要 (Hall 等,1983).
临床试验和观察到的效果
临床试验评估了甲磺酰胺衍生物在治疗各种癌症(包括白血病、乳腺癌和急性非淋巴细胞性白血病)中的疗效。这些研究既突出了治疗潜力,也突出了与使用它们相关的挑战,例如剂量限制性毒性。例如,一项 II 期研究证明了高剂量阿糖胞苷和 m-AMSA 在复发性急性非淋巴细胞性白血病中的有效性,很大一部分患者达到完全缓解。这表明此类组合可能为患有这种具有挑战性疾病的患者带来新的希望 (Hines 等,1984).
作用机制
LM-021 has been observed to increase CREB-mediated gene expression through protein kinase A (PKA), Ca 2+ /calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinase (ERK) in CRE-GFP reporter cells . It exhibits antiaggregative, antioxidative, and neuroprotective effects mediated by the upregulation of CREB phosphorylation and its downstream brain-derived neurotrophic factor and BCL2 apoptosis regulator genes in Aβ-GFP- and ΔK280 tau RD-DsRed-expressing SH-SY5Y cells .
属性
IUPAC Name |
N-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-20(2)17-11-4-14(5-12-17)6-13-18(21)15-7-9-16(10-8-15)19-24(3,22)23/h4-13,19H,1-3H3/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSKKLBEAOBUJD-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。